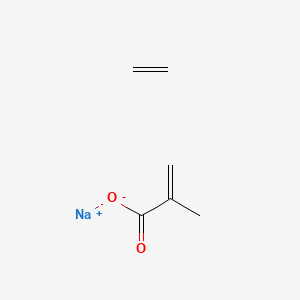

Sodium;ethene;2-methylprop-2-enoate

Description

The compound Sodium;ethene;2-methylprop-2-enoate (CAS 61615-65-4) is a sodium salt of a copolymer synthesized from ethene (ethylene), methacrylic acid (2-methylprop-2-enoic acid), and a methacrylate ester (2-methylpropyl 2-propenoate) . Its molecular formula is C₁₃H₂₁NaO₄, and it belongs to the class of ionic polymers. The sodium component introduces ionic character, enhancing solubility in polar solvents and enabling applications in coatings, adhesives, or ion-exchange materials due to its charged backbone .

Properties

CAS No. |

25608-26-8 |

|---|---|

Molecular Formula |

C6H9NaO2 |

Molecular Weight |

136.12 g/mol |

IUPAC Name |

sodium;ethene;2-methylprop-2-enoate |

InChI |

InChI=1S/C4H6O2.C2H4.Na/c1-3(2)4(5)6;1-2;/h1H2,2H3,(H,5,6);1-2H2;/q;;+1/p-1 |

InChI Key |

MXNUCYGENRZCBO-UHFFFAOYSA-M |

SMILES |

CC(=C)C(=O)[O-].C=C.[Na+] |

Canonical SMILES |

CC(=C)C(=O)[O-].C=C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Direct Neutralization of 2-Methylprop-2-enoic Acid (Methacrylic Acid)

The most straightforward and commonly employed method for preparing sodium;ethene;2-methylprop-2-enoate is the neutralization of methacrylic acid with sodium hydroxide or other sodium bases.

$$

\text{CH}2=C(CH3)COOH + \text{NaOH} \rightarrow \text{CH}2=C(CH3)COONa + H_2O

$$

- Procedure: Methacrylic acid is dissolved in water or an appropriate solvent, and an equimolar amount of sodium hydroxide solution is added slowly under stirring.

- Conditions: The reaction is typically carried out at ambient temperature to avoid polymerization of methacrylic acid.

- Purification: The resulting sodium salt solution can be evaporated or crystallized to obtain the solid this compound.

- Yield: High yields (>90%) are generally reported due to the simple acid-base neutralization.

Synthesis via Ester Hydrolysis and Subsequent Neutralization

Another preparation route involves hydrolyzing esters of methacrylic acid followed by neutralization:

- Step 1: Ester (e.g., methyl methacrylate) is hydrolyzed under acidic or basic conditions to yield methacrylic acid.

- Step 2: The methacrylic acid formed is neutralized with sodium hydroxide to produce this compound.

This method is useful when esters are more readily available or when the process is integrated into polymer recycling or modification workflows.

Preparation from Sodium Methacrylate Salts in Copolymer Synthesis

In polymer chemistry, this compound is often generated in situ or isolated from sodium methacrylate salts used as monomers or comonomers.

- Example: In copolymerization studies, sodium methacrylate is prepared by reacting methacrylic acid with sodium hydroxide in solvents such as acetonitrile at reflux (75–80°C) for extended periods (e.g., 24 hours) to ensure complete conversion and purity.

- Purification: The monomer is purified by crystallization from ethanol, achieving yields around 78%.

Industrial-Scale Production Considerations

- Reactor Setup: Large-scale reactors with controlled temperature and stirring are used to ensure uniform neutralization and prevent premature polymerization.

- Temperature Control: Maintaining temperatures below 40°C is critical to avoid polymerization of methacrylic acid during neutralization.

- Purification: Post-reaction, the product is purified by crystallization or drying under vacuum to obtain the sodium salt in high purity.

- Quality Control: Analytical techniques such as NMR, IR spectroscopy, and elemental analysis are employed to confirm the structure and purity.

Data Table: Summary of Preparation Methods

Research Findings and Analytical Characterization

- Spectroscopic Analysis: this compound exhibits characteristic IR bands corresponding to carboxylate groups (asymmetric and symmetric COO– stretches), confirming salt formation.

- NMR Data: Proton NMR shows vinyl protons at ~5.6 and 6.2 ppm, methyl protons near 1.9 ppm, consistent with the methacrylate structure.

- Thermal Stability: The sodium salt form shows improved thermal stability compared to methacrylic acid, making it suitable for polymerization reactions under controlled conditions.

- Polymerization Behavior: this compound is a key monomer in producing water-soluble polymers and copolymers with antimicrobial properties, as demonstrated in recent studies involving copolymerization with glycidyl methacrylate.

Chemical Reactions Analysis

Types of Reactions

Sodium;ethene;2-methylprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized using strong oxidizing agents, such as potassium permanganate, to introduce functional groups like hydroxyl or carboxyl groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the polymer’s properties.

Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, such as halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an aqueous or alcoholic medium.

Substitution: Halogenating agents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions include hydroxylated, carboxylated, and halogenated derivatives of the original polymer .

Scientific Research Applications

Polymer Synthesis

Sodium;ethene;2-methylprop-2-enoate is widely utilized as a monomer in the synthesis of various polymers and copolymers. Its ability to undergo free radical polymerization makes it valuable for producing materials with tailored properties.

Key Characteristics:

- Reactivity: The compound readily polymerizes to form poly(sodium methacrylate) (PSM), which is hydrophilic and can absorb water.

- Applications: PSM is used in superabsorbent materials, coatings, and adhesives.

Biomedical Applications

In the biomedical field, sodium methacrylate is used for creating biocompatible materials. Its derivatives are employed in drug delivery systems and tissue engineering.

Key Characteristics:

- Biocompatibility: The compound can be modified to enhance its compatibility with biological tissues.

- Drug Delivery: It serves as a matrix for controlled release of therapeutic agents.

Surface Modification

This compound is effective in modifying the surface properties of various materials. Its reactive groups allow for functionalization, which can improve adhesion and compatibility with other substances.

Key Characteristics:

- Adhesives and Coatings: Used in formulations that require strong adhesion to substrates.

- Sensors: Its reactive nature allows it to be incorporated into sensor technologies for enhanced performance.

Industrial Applications

This compound finds extensive use in industrial applications such as coatings, adhesives, sealants, and as a viscosity modifier in various formulations.

Key Characteristics:

- Coatings: Provides excellent adhesion and durability.

- Sealants: Enhances the mechanical properties of sealant formulations.

Uniqueness of Sodium Methacrylate

This compound stands out due to its dual functionality as both a polymer precursor and a biocompatible material. Its sodium salt form enhances solubility in aqueous environments, making it particularly useful for applications requiring hydrophilicity.

Case Study 1: Hydrogels for Drug Delivery

Research has demonstrated the effectiveness of sodium methacrylate-based hydrogels in drug delivery systems. These hydrogels can be engineered to respond to environmental stimuli (e.g., pH changes) for controlled release of drugs. Such systems have shown promise in delivering anticancer drugs effectively while minimizing side effects.

Case Study 2: Polymer Blends for Packaging

Sodium methacrylate has been investigated as a compatibilizer in blends with biodegradable polymers like polylactic acid (PLA). The addition of sodium methacrylate improves the mechanical properties of these blends, making them suitable for sustainable packaging solutions that require both strength and biodegradability.

Mechanism of Action

The mechanism of action of Sodium;ethene;2-methylprop-2-enoate involves its ability to form strong intermolecular interactions with various substrates. The polymer chains can interact with other molecules through hydrogen bonding, van der Waals forces, and ionic interactions. These interactions contribute to the polymer’s adhesive properties and its ability to form stable films .

Comparison with Similar Compounds

Structural and Functional Analysis

Ionic vs. Non-Ionic Backbones The sodium-containing copolymer (CAS 61615-65-4) exhibits ionic interactions, enhancing adhesion to polar substrates and enabling ion-exchange capabilities . In contrast, non-ionic copolymers like methyl methacrylate-based polymers (CAS 26794-25-2) rely on van der Waals forces for adhesion, making them better suited for non-polar surfaces .

Ester Group Variations

- Substituents like 2-ethylhexyl (CAS 26794-25-2) impart flexibility and reduce glass transition temperature (Tg), whereas diethenylbenzene (CAS 70225-11-5) introduces cross-linking for enhanced thermal stability . The hydroxyethyl group in CAS 29403-23-4 improves hydrophilicity, critical for biomedical applications .

Applications Driven by Composition

- CAS 61615-65-4 : Sodium ions facilitate water solubility, making it ideal for aqueous coatings .

- CAS 70225-11-5 : Aromatic cross-linkers (diethenylbenzene) enhance mechanical strength for automotive uses .

- CAS 29403-23-4 : Hydrophilic-hydroxyethyl and hydrophobic-ethoxyethyl balance optimizes lens comfort .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing sodium-containing copolymers of ethene and 2-methylprop-2-enoate with controlled molecular weight?

- Methodology : Free radical polymerization is commonly used, where 2-methylprop-2-enoate (methacrylate) and ethene are copolymerized in the presence of sodium salts. Reaction parameters such as temperature (typically 60–80°C), initiator type (e.g., azobisisobutyronitrile), and monomer ratios influence molecular weight distribution. Characterization via gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) is critical for verifying structural integrity .

Q. How can researchers ensure the stability of sodium 2-methylprop-2-enoate derivatives during storage and handling?

- Methodology : Based on GHS data, the compound does not require hazard labeling under CLP regulations. However, hygroscopicity and sensitivity to light/heat may necessitate storage in anhydrous, inert environments (e.g., argon atmosphere, desiccators). FTIR and thermal gravimetric analysis (TGA) can monitor degradation under stress conditions .

Q. What analytical techniques are suitable for confirming the copolymer composition of sodium;ethene;2-methylprop-2-enoate systems?

- Methodology : Combine spectroscopic methods:

- NMR : To identify monomer incorporation ratios and confirm copolymer structure.

- X-ray photoelectron spectroscopy (XPS) : To verify sodium coordination sites.

- Differential scanning calorimetry (DSC) : To assess thermal transitions and phase behavior .

Advanced Research Questions

Q. How can density-functional theory (DFT) with exact exchange improve predictions of copolymer reactivity and thermochemical properties?

- Methodology : Becke’s hybrid functional (e.g., B3LYP) integrates exact exchange to reduce errors in atomization energies (<2.4 kcal/mol). Apply DFT to model reaction pathways, such as radical initiation in polymerization or sodium-ion interactions. Validate predictions against experimental calorimetry data (e.g., enthalpy of formation) .

Q. What mechanisms explain the role of sodium ions in enhancing reductive dechlorination of chlorinated solvents to ethene in environmental systems?

- Methodology : Sodium salts (e.g., lactate, formate) act as electron donors in anaerobic bioremediation. Sodium stabilizes intermediates via ion-pairing, as shown in column studies where sodium lactate injection increased TCE-to-ethene conversion by 95% at 150 ft distances. Monitor microbial consortia (e.g., Dehalococcoides) via qPCR to correlate sodium concentration with dechlorination rates .

Q. How do ozonolysis rate coefficients of structurally similar esters inform the atmospheric degradation pathways of 2-methylprop-2-enoate derivatives?

- Methodology : Compare gas-phase ozonolysis kinetics of ethyl 3-methylbut-2-enoate (rate coefficient = 8.6 × 10⁻¹⁸ cm³/molecule/s) with the target compound. Use computational modeling (e.g., QSAR) to predict reaction products like carbonyl oxides. Validate via smog chamber experiments with GC-MS detection .

Q. What strategies resolve contradictions in copolymer crystallinity data under varying pH conditions?

- Methodology : Conflicting crystallinity reports may arise from pH-dependent sodium ionization. Use small-angle X-ray scattering (SAXS) to analyze micelle formation in aqueous solutions. Adjust pH (e.g., 5–9) and correlate with dynamic light scattering (DLS) to track aggregation behavior .

Methodological Considerations

- Statistical Analysis : For bioremediation studies, apply ANOVA to compare sodium lactate’s efficacy across injection distances, ensuring p < 0.05 significance .

- Data Presentation : Use Arrhenius plots for ozonolysis kinetics and phase diagrams for copolymer thermal transitions. Label axes with SI units and uncertainties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.